molecular formula C23H27N5O4S B11316615 2-methoxy-N,N-dimethyl-5-{3-[(4-phenylpiperazin-1-yl)carbonyl]-1H-pyrazol-5-yl}benzenesulfonamide

2-methoxy-N,N-dimethyl-5-{3-[(4-phenylpiperazin-1-yl)carbonyl]-1H-pyrazol-5-yl}benzenesulfonamide

Cat. No.: B11316615
M. Wt: 469.6 g/mol
InChI Key: SCULGIVFOXZMQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxy-N,N-dimethyl-5-{3-[(4-phenylpiperazin-1-yl)carbonyl]-1H-pyrazol-5-yl}benzenesulfonamide is a complex organic compound that features a combination of methoxy, dimethyl, phenylpiperazine, and pyrazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N,N-dimethyl-5-{3-[(4-phenylpiperazin-1-yl)carbonyl]-1H-pyrazol-5-yl}benzenesulfonamide typically involves multiple steps. One common approach is the formation of the pyrazole ring followed by the introduction of the phenylpiperazine moiety. The final step often involves sulfonation and methylation reactions to achieve the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N,N-dimethyl-5-{3-[(4-phenylpiperazin-1-yl)carbonyl]-1H-pyrazol-5-yl}benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-methoxy-N,N-dimethyl-5-{3-[(4-phenylpiperazin-1-yl)carbonyl]-1H-pyrazol-5-yl}benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-methoxy-N,N-dimethyl-5-{3-[(4-phenylpiperazin-1-yl)carbonyl]-1H-pyrazol-5-yl}benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-N,N-dimethyl-5-{3-[(4-phenylpiperazin-1-yl)carbonyl]-1H-pyrazol-5-yl}benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry where specific interactions with biological targets are crucial.

Properties

Molecular Formula

C23H27N5O4S

Molecular Weight

469.6 g/mol

IUPAC Name

2-methoxy-N,N-dimethyl-5-[5-(4-phenylpiperazine-1-carbonyl)-1H-pyrazol-3-yl]benzenesulfonamide

InChI

InChI=1S/C23H27N5O4S/c1-26(2)33(30,31)22-15-17(9-10-21(22)32-3)19-16-20(25-24-19)23(29)28-13-11-27(12-14-28)18-7-5-4-6-8-18/h4-10,15-16H,11-14H2,1-3H3,(H,24,25)

InChI Key

SCULGIVFOXZMQW-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C=CC(=C1)C2=NNC(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.